molecular formula C12H20INO B14212865 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one CAS No. 827573-96-6

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one

Cat. No.: B14212865
CAS No.: 827573-96-6
M. Wt: 321.20 g/mol
InChI Key: YTFZFMREYHFZAQ-UHFFFAOYSA-N
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Description

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

The synthesis of 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpent-2-en-1-one and piperidine.

    Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial production methods may involve scaling up these laboratory procedures, with additional considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can convert the compound into alcohols or amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one can be compared with other similar compounds, such as:

    4,4-Dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    5-Bromo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: The bromine atom may confer different chemical properties and reactivity compared to iodine.

    5-Chloro-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: Similar to the bromo derivative, the chlorine atom influences the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific structural features and the presence of the iodine atom, which can significantly impact its chemical and biological properties.

Properties

CAS No.

827573-96-6

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

IUPAC Name

5-iodo-4,4-dimethyl-1-piperidin-1-ylpent-2-en-1-one

InChI

InChI=1S/C12H20INO/c1-12(2,10-13)7-6-11(15)14-8-4-3-5-9-14/h6-7H,3-5,8-10H2,1-2H3

InChI Key

YTFZFMREYHFZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)C=CC(=O)N1CCCCC1

Origin of Product

United States

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